Cas no 860785-63-3 (2,2,2-Trifluoro-1-1-(2-fluorobenzyl)-1H-pyrrolo2,3-bpyridin-3-yl-1-ethanone)
2,2,2-Trifluoro-1-1-(2-fluorobenzyl)-1H-pyrrolo2,3-bpyridin-3-yl-1-ethanone Chemical and Physical Properties
Names and Identifiers
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- 2,2,2-Trifluoro-1-1-(2-fluorobenzyl)-1H-pyrrolo2,3-bpyridin-3-yl-1-ethanone
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- MDL: MFCD04124539
2,2,2-Trifluoro-1-1-(2-fluorobenzyl)-1H-pyrrolo2,3-bpyridin-3-yl-1-ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T146885-25mg |
2,2,2-Trifluoro-1-[1-(2-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-1-ethanone |
860785-63-3 | 25mg |
$ 230.00 | 2022-06-03 | ||
| TRC | T146885-50mg |
2,2,2-Trifluoro-1-[1-(2-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-1-ethanone |
860785-63-3 | 50mg |
$ 380.00 | 2022-06-03 | ||
| Matrix Scientific | 163808-500mg |
2,2,2-Trifluoro-1-[1-(2-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-1-ethanone |
860785-63-3 | 500mg |
$918.00 | 2023-09-07 | ||
| Matrix Scientific | 163808-1g |
2,2,2-Trifluoro-1-[1-(2-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-1-ethanone |
860785-63-3 | 1g |
$1836.00 | 2023-09-07 | ||
| Matrix Scientific | 163808-5g |
2,2,2-Trifluoro-1-[1-(2-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-1-ethanone |
860785-63-3 | 5g |
$7343.00 | 2023-09-07 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00906338-1g |
2,2,2-Trifluoro-1-{1-[(2-fluorophenyl)methyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one |
860785-63-3 | 90% | 1g |
¥4193.0 | 2023-04-06 | |
| Key Organics Ltd | 12W-0207-1MG |
2,2,2-trifluoro-1-[1-(2-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-1-ethanone |
860785-63-3 | >90% | 1mg |
£28.00 | 2025-02-09 | |
| Key Organics Ltd | 12W-0207-5MG |
2,2,2-trifluoro-1-[1-(2-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-1-ethanone |
860785-63-3 | >90% | 5mg |
£35.00 | 2025-02-09 | |
| Key Organics Ltd | 12W-0207-10MG |
2,2,2-trifluoro-1-[1-(2-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-1-ethanone |
860785-63-3 | >90% | 10mg |
£48.00 | 2025-02-09 | |
| Key Organics Ltd | 12W-0207-0.5G |
2,2,2-trifluoro-1-[1-(2-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-1-ethanone |
860785-63-3 | >90% | 0.5g |
£385.00 | 2025-02-09 |
2,2,2-Trifluoro-1-1-(2-fluorobenzyl)-1H-pyrrolo2,3-bpyridin-3-yl-1-ethanone Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 2,2,2-Trifluoro-1-1-(2-fluorobenzyl)-1H-pyrrolo2,3-bpyridin-3-yl-1-ethanone
Chemical Profile of CAS No 860785-63-3 and 2,2,2-Trifluoro-1-(2-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl-1-ethanone
The compound identified by the CAS No 860785-63-3 is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, chemically known as 2,2,2-Trifluoro-1-(2-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl-1-ethanone, represents a novel scaffold that has been extensively explored for its potential biological activities. The structural features of this molecule, particularly the presence of fluorine atoms and a fused heterocyclic system, contribute to its unique chemical properties and make it an attractive candidate for further investigation in drug discovery.
In recent years, the pharmaceutical industry has witnessed a surge in the development of molecules containing fluorine substituents. Fluorine atoms are known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The trifluoromethyl group and the fluorobenzyl moiety in this compound are particularly noteworthy, as they have been shown to improve the pharmacokinetic profiles of various therapeutic agents. The pyrrolo[2,3-b]pyridine core is another critical feature that contributes to the molecule's biological relevance. This scaffold is found in several bioactive compounds and has been implicated in various biological pathways.
Recent studies have highlighted the importance of fused heterocyclic systems in medicinal chemistry. These structures often exhibit enhanced binding interactions with biological targets due to their rigid and planar nature. The 1H-pyrrolo[2,3-b]pyridine ring system in this compound is an excellent example of such a structure. It has been shown to interact with a variety of enzymes and receptors, making it a promising candidate for the development of new therapeutic agents. The presence of the ethyl ketone group at the 1-position further enhances the molecule's potential for further functionalization and derivatization.
The synthesis of this compound involves multiple steps that require precise control over reaction conditions. The introduction of fluorine atoms into organic molecules is often challenging due to their high reactivity and tendency to undergo unwanted side reactions. However, advances in synthetic methodologies have made it possible to incorporate fluorine atoms into complex molecular frameworks with high efficiency. The synthesis of the trifluoro-substituted pyrrolopyridine core requires careful optimization to ensure high yields and purity.
One of the most compelling aspects of this compound is its potential biological activity. Preliminary studies have suggested that it may exhibit inhibitory effects on certain enzymes and receptors that are involved in disease pathways. For instance, the fluorobenzyl group has been shown to modulate the activity of enzymes such as kinases and phosphodiesterases. These enzymes are known to be involved in various diseases, including cancer and inflammatory disorders. The trifluoromethyl group may also contribute to the molecule's bioactivity by enhancing its binding affinity to biological targets.
The development of new drug candidates relies heavily on understanding their interactions with biological systems at a molecular level. Computational methods such as molecular docking and quantum mechanical calculations have become indispensable tools in modern drug discovery. These techniques allow researchers to predict how a molecule will bind to a target protein or enzyme before conducting expensive wet-lab experiments. The structural features of this compound make it an excellent candidate for computational studies, which can provide valuable insights into its potential bioactivity.
In conclusion, the compound identified by CAS No 860785-63-3, known chemically as 2,2,2-Trifluoro-1-(2-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl-1-ethanone, represents a promising scaffold for further investigation in pharmaceutical chemistry. Its unique structural features, including the presence of fluorine atoms and a fused heterocyclic system, make it an attractive candidate for drug discovery efforts aimed at developing new therapeutic agents. Future studies should focus on elucidating its biological activity and exploring its potential as a lead compound for novel drug development.
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